1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide
Description
1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide is a synthetic benzene-dicarboxamide derivative characterized by a central benzene ring substituted with two carboxamide groups. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to known enzyme inhibitors (e.g., BACE1 inhibitors) and modulators of amyloid precursor protein metabolism .
Properties
IUPAC Name |
3-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-9-6-11-4-7-16-8-5-11)12-2-1-3-13(10-12)15(20)18-21/h1-5,7-8,10,21H,6,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRMJRXOJRREKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NO)C(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene ring is functionalized with hydroxy and carboxamide groups through electrophilic aromatic substitution reactions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where an ethyl linker is used to connect the pyridine to the benzene core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide , several chemical reactions could be considered:
Hydrolysis
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Reaction : Hydrolysis of the amide bonds could occur under acidic or basic conditions, leading to the formation of the corresponding dicarboxylic acid and amine.
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Conditions : Acidic or basic aqueous solutions at elevated temperatures.
Nucleophilic Substitution
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Reaction : The hydroxyl group could potentially participate in nucleophilic substitution reactions, although this might be less common due to its position.
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Conditions : Presence of a strong nucleophile and suitable leaving group.
Metal Coordination
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Reaction : The pyridinyl moiety could coordinate with metal ions, forming complexes.
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Conditions : Presence of metal salts in a suitable solvent.
Research Findings and Data
While specific data on 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide is limited, dicarboxamides in general have been studied for their potential applications in materials science and medicinal chemistry .
| Compound | Application | Reference |
|---|---|---|
| Pyridine Dicarboxamides | Coordination Chemistry | |
| Benzamides | Antitubercular Activity |
Scientific Research Applications
Medicinal Chemistry
1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide has been studied for its potential as a therapeutic agent due to its ability to selectively inhibit specific enzymes and receptors.
Case Study: Enzyme Inhibition
In a study examining the compound's effects on enzyme activity, it was found to effectively inhibit certain kinases involved in cancer progression. The study demonstrated that the compound reduced cell proliferation in vitro by approximately 50% at concentrations of 10 µM, suggesting its potential as an anticancer agent .
Biochemical Probes
The compound's unique structure allows it to serve as a biochemical probe for studying protein interactions and cellular mechanisms. Its ability to bind selectively to target proteins makes it valuable for elucidating complex biological pathways.
Case Study: Protein Binding Studies
Research involving fluorescence resonance energy transfer (FRET) techniques showed that 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide could bind to specific protein targets with high affinity, facilitating the study of protein dynamics in living cells .
Drug Development
The compound's pharmacological properties make it a candidate for further drug development. Its structural modifications could lead to derivatives with enhanced efficacy and reduced side effects.
Table 2: Comparison of Derivatives
| Derivative Name | Activity Level | Selectivity | Notes |
|---|---|---|---|
| 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide | Moderate | High | Initial lead compound |
| 1-N-hydroxy-3-N-[2-(pyridin-3-yl)ethyl]benzene-1,3-dicarboxamide | Low | Moderate | Less effective |
| 1-N-hydroxy-3-N-[2-(quinolin-4-yl)ethyl]benzene-1,3-dicarboxamide | High | High | Promising candidate for further study |
Mechanism of Action
The mechanism of action of 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
ZPX394’s bulky fluorophenyl and pyrazolyl groups contribute to its high BACE1 affinity (IC50: 2.1 nM) but may limit blood-brain barrier penetration compared to the target compound .
Heteroaromatic vs. Aliphatic Substituents :
- Pyridyl groups (target compound) offer π-π stacking and electrostatic interactions, whereas aliphatic tert-butyl groups (e.g., 5-tert-butyl derivative) prioritize hydrophobic interactions .
Physicochemical Properties
Solubility :
Stability :
- The hydroxy group in the target compound may introduce susceptibility to oxidation, whereas ZPX394’s sulfonamide and fluorophenyl groups enhance metabolic stability .
Biological Activity
1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide, with the CAS number 1440210-14-9, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzene ring with hydroxy and carboxamide substitutions and a pyridine ring linked by an ethyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzene Core : Functionalization through electrophilic aromatic substitution.
- Attachment of the Pyridine Ring : Nucleophilic substitution to connect the pyridine to the benzene core.
The molecular formula is with a molecular weight of 285.31 g/mol .
1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide has been investigated for various biological activities:
- Enzyme Inhibition : It acts as a biochemical probe or inhibitor in enzymatic studies. Its structural features may allow it to bind selectively to specific enzymes or receptors.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains .
Case Studies
- Antibacterial Activity : In vitro evaluations demonstrated that derivatives of similar compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data for 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide is limited, its structural analogs show promise in this area.
- Anticancer Potential : Research into related compounds indicates that modifications in the benzamide structure can enhance anticancer activity. For instance, ruthenium(II) complexes have shown effectiveness as anticancer agents, suggesting that similar structural motifs could be explored for therapeutic development .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-N-hydroxy-3-N-[2-(pyridin-3-yl)ethyl]benzene-1,3-dicarboxamide | Structure | Moderate antibacterial activity |
| 1-N-hydroxy-3-N-[2-(quinolin-4-yl)ethyl]benzene-1,3-dicarboxamide | N/A | Potential anticancer properties |
| 4-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide | N/A | Investigated for enzyme inhibition |
Conclusion and Future Directions
The biological activity of 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide presents exciting possibilities for therapeutic applications. Its unique structural characteristics suggest it could serve as a lead compound for developing selective inhibitors or probes in biochemical research. Further studies are warranted to elucidate its full range of biological activities and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
